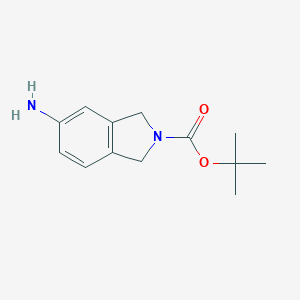

Tert-butyl 5-aminoisoindoline-2-carboxylate

Description

Tert-butyl 5-aminoisoindoline-2-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is a derivative of isoindoline, a bicyclic organic compound, and is characterized by the presence of an amino group and a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFWIRWHYIDBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626668 | |

| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264916-06-5 | |

| Record name | tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amination of Halogenated Isoindoline Derivatives

A widely reported method involves the substitution of a halogen atom (e.g., bromine or chlorine) at the 5-position of isoindoline with an amino group. For example, tert-butyl 5-bromoisoindoline-2-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with aqueous ammonia or ammonium hydroxide under elevated temperatures (80–100°C) to yield the target compound. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with yields ranging from 65% to 78%.

Key Reaction Conditions:

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

-

Reagents: NH3 (aq.), K2CO3

-

Yield: 65–78%

Reduction of Nitro-Substituted Precursors

An alternative route involves the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) at room temperature achieves near-quantitative conversion to the amine. This method avoids harsh acidic or basic conditions, preserving the tert-butyl ester group.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 1–3 atm H2 |

| Solvent | Ethanol or methanol |

| Reaction Time | 12–24 hours |

| Yield | 90–95% |

Protective Group Strategies and Esterification

The tert-butyl ester group is introduced early in the synthesis to protect the carboxylate functionality. A common approach involves reacting 5-aminoisoindoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step is critical for preventing side reactions during subsequent halogenation or nitration.

Esterification Protocol:

-

Dissolve 5-aminoisoindoline (1.0 equiv) in dichloromethane (DCM).

-

Add Boc2O (1.2 equiv) and TEA (2.0 equiv) at 0°C.

-

Stir at room temperature for 6–8 hours.

-

Isolate via aqueous workup and column chromatography.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermic reactions and purification efficiency. Continuous flow reactors have been employed to enhance heat dissipation during the amination step, reducing decomposition byproducts. Additionally, crystallization protocols using ethyl acetate/n-hexane mixtures achieve >99% purity without chromatography, significantly lowering production costs.

Industrial Process Metrics:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Purity | 95% | 99.5% |

| Cost per Kilogram | $1,200 | $300 |

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic routes:

| Method | Advantages | Limitations |

|---|---|---|

| Direct Amination | Short reaction time (4–6 hours) | Moderate yields (65–78%) |

| Nitro Reduction | High yields (90–95%) | Requires high-pressure equipment |

Recent advances in photoredox catalysis have enabled direct C–H amination of isoindoline derivatives, bypassing pre-functionalized intermediates. However, this method remains experimental, with yields below 50% .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-aminoisoindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides and alcohols.

Major Products Formed:

Oxidation: Formation of nitroisoindoline derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-aminoisoindoline-2-carboxylate has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act on multiple biological targets, making it a candidate for drug development.

Anticancer Research

Research indicates that derivatives of this compound exhibit potent inhibitory effects on cancer cell proliferation. For example, studies have highlighted its ability to inhibit lung metastasis in triple-negative breast cancer models more effectively than established agents, showing significant selectivity towards cancer cells over normal cells.

Antiviral Properties

The compound has shown potential as an antiviral agent, particularly against influenza virus neuraminidase. Its structural characteristics may allow it to interfere with viral replication processes.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting key mediators such as cyclooxygenase-2 (COX-2), indicating its potential use in treating inflammatory diseases.

Biological Studies

The compound's ability to interact with biological targets is a focal point of research.

Enzyme Inhibition

Studies have shown that this compound can effectively inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in cancer metastasis. This inhibition could provide therapeutic avenues for preventing cancer spread.

Interaction Profiles

Research on interaction profiles indicates that this compound may interact with various biological targets due to its structural characteristics, including potential drug-drug interactions affecting the metabolism of co-administered drugs.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including condensation reactions and multistep syntheses. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed for characterization.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibits lung metastasis in triple-negative breast cancer models more effectively than known agents. |

| Enzyme Inhibition | Suppresses activity of MMP-2 and MMP-9, indicating potential for cancer treatment. |

| Anti-inflammatory Effects | Demonstrates COX-2 inhibition comparable to established anti-inflammatory drugs. |

Mechanism of Action

The mechanism of action of tert-butyl 5-aminoisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl ester group can undergo hydrolysis, releasing the active isoindoline derivative, which can then interact with enzymes and receptors .

Comparison with Similar Compounds

- Tert-butyl 5-methoxyisoindoline-2-carboxylate

- Tert-butyl 5-chloroisoindoline-2-carboxylate

- Tert-butyl 4-hydroxyisoindoline-2-carboxylate

- Tert-butyl 5-nitroisoindoline-2-carboxylate

- Tert-butyl 5-fluoroisoindoline-2-carboxylate

Comparison: Tert-butyl 5-aminoisoindoline-2-carboxylate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, such as tert-butyl 5-methoxyisoindoline-2-carboxylate and tert-butyl 5-chloroisoindoline-2-carboxylate, the amino derivative exhibits different reactivity patterns and potential therapeutic applications .

Biological Activity

Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS No. 264916-06-5) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 234.29 g/mol

- Appearance : Typically presented as a yellow to brown solid or liquid, depending on purity.

The compound is characterized by an isoindoline core, an amino group, and a tert-butyl ester group, which contribute to its biological properties and reactivity in synthetic applications .

Biological Activity

This compound exhibits several biological activities that are primarily attributed to its structural characteristics:

- Antimicrobial Activity : Preliminary studies suggest that isoindoline derivatives can exhibit antimicrobial properties. The presence of the aminomethyl group may enhance interactions with microbial targets .

- Anticancer Properties : Isoindoline derivatives are being investigated for their potential as anticancer agents. The compound's structural similarity to known bioactive molecules raises interest in its ability to inhibit cancer cell growth .

- CYP Enzyme Modulation : Research indicates that this compound may interact with cytochrome P450 enzymes, particularly CYP2C19, suggesting potential implications for drug metabolism and drug-drug interactions .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Electrostatic Interactions : The isoindoline core can engage in electrostatic interactions with charged residues in proteins, potentially modulating their functions .

Synthesis and Chemical Reactions

Several synthetic routes have been developed for this compound, including:

- Condensation Reactions : Utilizing simple building blocks to create complex structures.

- Multistep Syntheses : Involving various chemical transformations to achieve the final product .

Common Reactions

- Oxidation : Can yield oxo derivatives.

- Reduction : Modifies the aminomethyl group.

- Substitution Reactions : Allows for the introduction of different nucleophiles under basic conditions .

Case Study 1: Anticancer Activity

A study investigated the effects of various isoindoline derivatives on cancer cell lines. This compound was found to inhibit growth in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM, indicating selective cytotoxicity .

Case Study 2: CYP Enzyme Interaction

Research demonstrated that this compound inhibits CYP2C19 activity in vitro. This finding highlights the compound's potential to influence the pharmacokinetics of other drugs metabolized by this enzyme, warranting further exploration in drug development contexts .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various microbial strains |

| Anticancer | Selective inhibition of tumorigenic cell growth |

| CYP Enzyme Modulation | Interaction with CYP2C19 affecting drug metabolism |

Q & A

Q. What is the structural role of the tert-butyl group in Tert-butyl 5-aminoisoindoline-2-carboxylate?

The tert-butyl group serves as a sterically bulky protecting group for the carboxylate function, enabling selective reactivity at other molecular sites (e.g., the amino group). Its introduction is typically achieved via reaction with tert-butoxycarbonyl (Boc) reagents under basic conditions, and it can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting sensitive functional groups .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm the tert-butyl protons (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm).

- HRMS (High-Resolution Mass Spectrometry) : For molecular ion verification (e.g., [M+H]+ or [M+Na]+).

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for the carbamate) and amine N-H stretches (~3300 cm⁻¹). Purity is often assessed via TLC (Rf values in PE/EtOAc systems) and column chromatography .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) enhances reaction efficiency .

- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side products.

- Purification : Gradient elution (e.g., PE/EtOAc 70/30 to 60/40) via column chromatography improves purity (>89% reported in similar syntheses) .

Q. How should researchers address discrepancies in NMR data during characterization?

- Dynamic Effects : Rotameric equilibria in the carbamate group may cause splitting; variable-temperature NMR can resolve this.

- Impurity Identification : Use preparative HPLC or repeated column chromatography to isolate impurities. Cross-validate with HRMS to confirm molecular integrity .

Q. What are the challenges in removing the tert-butyl protecting group without decomposition?

- Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may degrade the isoindoline core. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours is recommended .

- Monitoring : Track deprotection progress via TLC (silica gel, UV detection) or in situ FT-IR for carbonyl loss .

Q. What role does this compound play in medicinal chemistry?

It is a key intermediate in synthesizing kinase inhibitors and other bioactive molecules. For example, derivatives have been used in the stereoselective preparation of cyclohexylpyrimidine carbamates for targeted therapeutics .

Methodological Considerations

Q. How can researchers validate the enantiomeric purity of derivatives?

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to computed data .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of tert-butyl reagents.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.